6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one
CAS No.:
Cat. No.: VC13500712
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO |
|---|---|
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | 6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H14BrNO/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | PJJRGTUCIHXYMJ-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br |
| Canonical SMILES | CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one belongs to the isoindolone class, featuring a fused bicyclic framework with a ketone functional group. Its systematic IUPAC name is 6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one, reflecting the substitution pattern of the bromine atom at position 6 and the isobutyl group at position 2. The molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNO |
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | 6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one |
| SMILES | CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br |
| InChI Key | PJJRGTUCIHXYMJ-UHFFFAOYSA-N |
| CAS Number | 946749-04-8 |
The structural integrity of the compound is confirmed by its canonical SMILES representation and InChI key, which encode the spatial arrangement of atoms. The bromine atom introduces steric and electronic effects that influence reactivity, making the compound a versatile building block in medicinal chemistry.
Synthesis and Reaction Pathways
Reaction Conditions and Optimization
Optimal conditions for such reactions typically involve:
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Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide) or ethanol for improved solubility .
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Temperature: Reflux conditions (70–80°C) to drive reactions to completion .
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Catalysts: Acid or base catalysts to facilitate cyclization and substitution.
Yield optimization may require careful control of stoichiometry and reaction time. For instance, the synthesis of 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione achieved 100% yield under reflux for 4 hours .
Physicochemical Properties
Physical State and Solubility
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is a solid at room temperature, though its exact melting point remains unreported. Related brominated isoindolones, such as 6-Bromo-2-Oxindole, exhibit melting points of 217–221°C , suggesting similar thermal stability. The compound is slightly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
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NMR: Expected signals include a singlet for the carbonyl group (C=O) near 170 ppm in the ¹³C NMR spectrum and aromatic proton resonances between 7.0–8.0 ppm in ¹H NMR.
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IR: Strong absorption bands for C=O (∼1700 cm⁻¹) and C-Br (∼600 cm⁻¹).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary application lies in its utility as a precursor for p38α mitogen-activated protein (MAP) kinase inhibitors, which are investigated for their anti-inflammatory and anticancer properties . The bromine atom enhances binding affinity to hydrophobic enzyme pockets, while the isobutyl group modulates pharmacokinetic properties.
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes to access enantiomerically pure forms could enhance its utility in chiral drug synthesis. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enable further functionalization of the brominated aromatic ring.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological profile. Potential areas of exploration include its activity against neurodegenerative diseases and antibiotic-resistant pathogens.
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